

Synthesis of 3-Chloro-5-phenylpyridazine from starting materials

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Compound of Interest

Compound Name: 3-Chloro-5-phenylpyridazine

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An Application Note and Protocol for the Synthesis of **3-Chloro-5-phenylpyridazine**

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to antiviral, anticancer, and cardiovascular effects.[2] Specifically, **3-chloro-5-phenylpyridazine** serves as a versatile synthetic intermediate for the development of novel therapeutics. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse chemical libraries for drug discovery programs. This application note provides a detailed protocol for the synthesis of **3-chloro-5-phenylpyridazine**, offering insights into the reaction mechanism and practical guidance for its execution in a laboratory setting.

Synthetic Strategy Overview

The synthesis of **3-chloro-5-phenylpyridazine** can be achieved through multiple synthetic routes. A common and effective method involves the construction of the pyridazine ring from acyclic precursors, followed by functional group manipulation. The protocol detailed herein follows a two-step sequence starting from readily available materials:

- Step 1: Synthesis of 6-phenyl-2,3-dihydropyridazine-3-one. This step involves the reaction of a phenyl-substituted γ -keto acid with hydrazine.

- Step 2: Chlorination of 6-phenyl-2,3-dihydropyridazine-3-one. The pyridazinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the target compound, **3-chloro-5-phenylpyridazine**.

An alternative and also widely used strategy is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This approach typically involves the palladium-catalyzed coupling of a dihalopyridazine with phenylboronic acid. While highly efficient, the choice of synthetic route will often depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

This protocol begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce the necessary γ -keto acid precursor.

Materials:

- Succinic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Benzene (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium carbonate solution (10%)
- Dichloromethane
- Anhydrous sodium sulfate
- Ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (4 volumes) is prepared.

- The flask is cooled in an ice bath, and succinic anhydride (1 equivalent) is added portion-wise with stirring.
- The reaction mixture is then heated to reflux for approximately 2-3 hours.
- After cooling to room temperature, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.
- The resulting mixture is extracted with dichloromethane.
- The organic layer is washed with a 10% sodium carbonate solution, followed by water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of benzene and petroleum ether).

Step 2: Synthesis of 6-phenyl-2,3-dihydropyridazine-3-one

The pyridazine ring is formed through the condensation of the γ -keto acid with hydrazine.

Materials:

- 4-oxo-4-phenylbutanoic acid
- Hydrazine hydrate (80%)
- Ethanol

Procedure:

- A solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution.

- The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-phenyl-2,3-dihydropyridazine-3-one.

Step 3: Synthesis of 3-Chloro-5-phenylpyridazine

The final step involves the chlorination of the pyridazinone intermediate.

Materials:

- 6-phenyl-2,3-dihydropyridazine-3-one
- Phosphorus oxychloride (POCl_3)
- Toluene (anhydrous)
- Ice-water
- Sodium bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

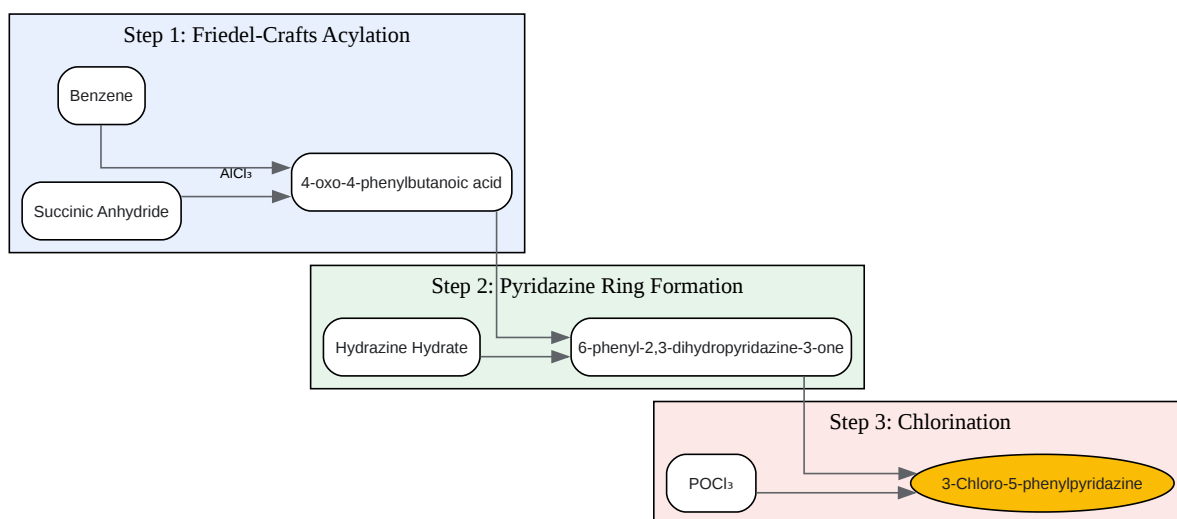
- Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.^{[7][8][9][10][11]}
- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a suspension of 6-phenyl-2,3-dihydropyridazine-3-one (1 equivalent) in anhydrous toluene is prepared.
- Phosphorus oxychloride (3-5 equivalents) is added cautiously to the suspension.

- The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture into ice-water with vigorous stirring.
- The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
- The product is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude **3-chloro-5-phenylpyridazine**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Data Presentation

Step	Reactants	Key Reagents	Solvent	Reaction Time	Temperature	Yield (%)
1	Succinic anhydride, Benzene	AlCl ₃	Benzene	2-3 h	Reflux	~80-90
2	4-oxo-4-phenylbutanoic acid	Hydrazine hydrate	Ethanol	4-6 h	Reflux	~85-95
3	6-phenyl-2,3-dihydropyridazine-3-one	POCl ₃	Toluene	2-4 h	Reflux	~70-85

Visualization of the Synthetic Workflow



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Caption: Synthetic route to **3-Chloro-5-phenylpyridazine**.

Mechanism

The formation of the pyridazine ring proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the γ -keto acid, followed by an intramolecular cyclization via amide formation. The subsequent chlorination of the pyridazinone with phosphorus oxychloride is a well-established reaction. The mechanism involves the activation of the carbonyl oxygen by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. Aromatization of the ring likely occurs during this step.

Safety and Handling

- Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.^{[7][8][9][10][11]} In case of contact

with skin, wash immediately with plenty of water.

- Benzene is a known carcinogen and is flammable. It should be handled in a fume hood.
- Anhydrous aluminum chloride is corrosive and reacts with moisture in the air. It should be handled in a dry environment.
- Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.

Characterization

The final product, **3-chloro-5-phenylpyridazine**, can be characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the structure of the compound.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (190.63 g/mol).[\[12\]](#)
- Melting Point: The melting point of the purified product can be compared with literature values.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **3-chloro-5-phenylpyridazine**, a valuable intermediate in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further chemical exploration and the development of novel therapeutic agents.

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